6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole
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Overview
Description
The compound 6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole is a complex organic molecule featuring a unique bicyclic structure This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole typically involves multi-step organic reactionsCommon reagents used in these steps include phenylhydrazine, dimethyl sulfate, and sulfur-containing compounds under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar heterocyclic structures, known for their diverse biological activities.
Thiazole Derivatives: Another class of heterocyclic compounds with sulfur and nitrogen atoms, used in medicinal chemistry.
Uniqueness
6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole: stands out due to its unique bicyclic structure, which imparts specific chemical and biological properties not commonly found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C30H28N6S2 |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
8-[3-(4,6-dimethyl-2-phenyl-1λ4-thia-2,3,8-triazabicyclo[3.3.0]octa-1(5),3,6-trien-8-yl)phenyl]-4,6-dimethyl-2-phenyl-1λ4-thia-2,3,8-triazabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C30H28N6S2/c1-21-19-33(37-29(21)23(3)31-35(37)25-12-7-5-8-13-25)27-16-11-17-28(18-27)34-20-22(2)30-24(4)32-36(38(30)34)26-14-9-6-10-15-26/h5-20H,1-4H3 |
InChI Key |
ZFIQCLJFCWRLPO-UHFFFAOYSA-N |
SMILES |
CC1=CN(S2=C1C(=NN2C3=CC=CC=C3)C)C4=CC(=CC=C4)N5C=C(C6=S5N(N=C6C)C7=CC=CC=C7)C |
Canonical SMILES |
CC1=CN(S2=C1C(=NN2C3=CC=CC=C3)C)C4=CC(=CC=C4)N5C=C(C6=S5N(N=C6C)C7=CC=CC=C7)C |
Origin of Product |
United States |
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